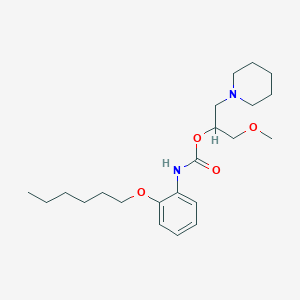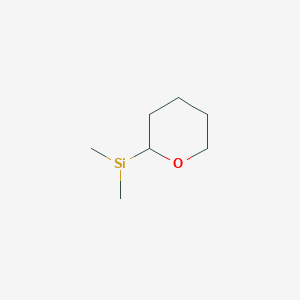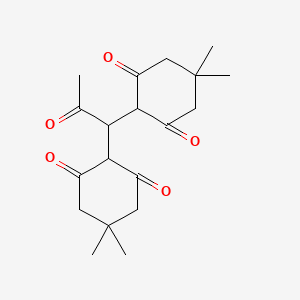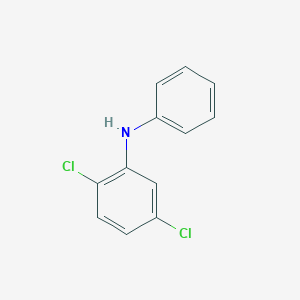
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester is a synthetic organic compound. It belongs to the class of carbamates, which are widely used in various fields such as agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamate group, a phenyl ring substituted with a hexyloxy group, and a piperidinyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester typically involves the reaction of 2-(hexyloxy)phenol with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hexyloxy group can be substituted with other alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various alkoxy-substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to the inactivation of the enzyme. The phenyl and piperidinyl moieties may also interact with other molecular targets, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl-, ethyl ester
- Carbamic acid, (4-methoxyphenyl)-, methyl ester
- Carbamic acid, (2-chlorophenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester
Uniqueness
Carbamic acid, (2-(hexyloxy)phenyl)-, 1-(methoxymethyl)-2-(1-piperidinyl)ethyl ester is unique due to the presence of the hexyloxy group on the phenyl ring, which can influence its solubility, reactivity, and biological activity. The combination of the methoxymethyl and piperidinyl groups also contributes to its distinct chemical and physical properties.
Propriétés
| 106585-76-6 | |
Formule moléculaire |
C22H36N2O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(1-methoxy-3-piperidin-1-ylpropan-2-yl) N-(2-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C22H36N2O4/c1-3-4-5-11-16-27-21-13-8-7-12-20(21)23-22(25)28-19(18-26-2)17-24-14-9-6-10-15-24/h7-8,12-13,19H,3-6,9-11,14-18H2,1-2H3,(H,23,25) |
Clé InChI |
UISCSHMWVDXFFP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)



![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)


